4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a pyridine ring, and an isothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Isothiazolidinone Ring: This step often involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the isothiazolidinone ring.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is usually introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the intermediate.
Final Coupling: The final step involves coupling the intermediate with an ethylating agent to introduce the N-ethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could have antibacterial or antifungal properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
- 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the N-ethyl group, in particular, could influence its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-5-4-17(14-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYYFFRZDCDHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.